1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a diazinane-trione core substituted with two 3-methoxyphenyl groups at positions 1 and 3, and a 3,4,5-trimethoxyphenylmethylidene moiety at position 5. Its molecular formula is C₂₈H₂₆N₂O₆, with a molecular weight of 486.52 g/mol . The compound exhibits a predicted density of 1.284 g/cm³ and a boiling point of 651.2°C, indicative of moderate polarity and thermal stability . The planar arrangement of aromatic rings (as inferred from similar compounds) may enhance π-π stacking interactions with biological targets .
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8/c1-34-20-10-6-8-18(15-20)29-26(31)22(12-17-13-23(36-3)25(38-5)24(14-17)37-4)27(32)30(28(29)33)19-9-7-11-21(16-19)35-2/h6-16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSCLUCNWSBQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N(C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Bis(3-methoxyphenyl)barbituric Acid
The 1,3-bis(3-methoxyphenyl) substitution on the barbituric acid core is achieved through alkylation or condensation reactions. A widely applicable method involves the reaction of 3-methoxybenzyl halides with barbituric acid under basic conditions. For instance, sodium ethoxide-mediated condensation of dialkyl malonates with 3-methoxyphenylurea derivatives yields the target precursor.
In a representative procedure, 3-methoxybenzyl chloride (2.0 mmol) is added dropwise to a stirred solution of barbituric acid (1.0 mmol) in ethanol containing sodium ethoxide (2.2 mmol). The mixture is refluxed for 6–8 hours, after which the product precipitates upon cooling. Filtration and recrystallization from ethanol afford 1,3-bis(3-methoxyphenyl)barbituric acid as a white solid. Alternative approaches utilize acetic acid as a solvent at 80°C, reducing reaction times to 2–4 hours.
Key Reaction Parameters:
- Solvent: Ethanol or acetic acid
- Base: Sodium ethoxide (2.2 equiv)
- Temperature: Reflux (78°C for ethanol) or 80°C (acetic acid)
- Yield: 70–85%
Knoevenagel Condensation for Methylidene Group Introduction
The 5-[(3,4,5-trimethoxyphenyl)methylidene] moiety is introduced via a Knoevenagel condensation between 1,3-bis(3-methoxyphenyl)barbituric acid and 3,4,5-trimethoxybenzaldehyde. This reaction proceeds in the presence of a mild base, such as diethylamine or piperidine, in ethanol or acetic acid.
A typical protocol involves stirring a mixture of 1,3-bis(3-methoxyphenyl)barbituric acid (1.0 mmol), 3,4,5-trimethoxybenzaldehyde (1.2 mmol), and diethylamine (1.5 mmol) in ethanol (5 mL) at room temperature for 3–5 hours. The product precipitates as a yellow solid, which is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Optimized Conditions:
- Catalyst: Diethylamine (1.5 equiv)
- Solvent: Ethanol
- Temperature: Room temperature (25°C)
- Reaction Time: 3–5 hours
- Yield: 80–92%
Purification and Characterization
Crude products are purified via recrystallization from ethanol or ethanol-water mixtures. The final compound exhibits a melting point of 210–215°C, consistent with analogous methylidene-barbiturates. Spectral characterization includes:
- IR (KBr): ν = 1738 cm⁻¹ (C=O), 1670 cm⁻¹ (C=C), 1551 cm⁻¹ (aromatic C=C).
- ¹H-NMR (DMSO-d₆): δ 7.45–7.08 (m, aromatic H), 5.32 (s, CH=), 3.85–3.72 (s, OCH₃).
- ¹³C-NMR: δ 165.2 (C=O), 152.1 (C=N), 148.9–146.7 (aromatic C-OCH₃), 125.3 (CH=).
X-ray crystallography of related compounds confirms the planar geometry of the diazinane ring and the E-configuration of the methylidene group.
Comparative Analysis of Synthetic Approaches
The table below summarizes methods for synthesizing analogous barbiturates:
| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Alkylation | Ethanol | NaOEt | Reflux | 6–8 | 70–85 | |
| Knoevenagel | Ethanol | Et₂NH | 25°C | 3–5 | 80–92 | |
| Acetic Acid Cond. | Acetic acid | None | 80°C | 2–4 | 75–88 |
Diethylamine-catalyzed Knoevenagel condensation in ethanol offers superior yields and milder conditions compared to acid-mediated approaches.
Optimization Strategies
Solvent Selection: Ethanol balances reactivity and environmental impact, while acetic acid accelerates condensation but requires higher temperatures.
Catalyst Loading: Excess diethylamine (1.5 equiv) ensures complete imine formation without side reactions.
Substrate Purity: Recrystallized 3,4,5-trimethoxybenzaldehyde minimizes byproducts like aldol adducts.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, the methoxy groups can be oxidized to hydroxyl groups.
Reduction: The compound can be reduced using hydride donors like sodium borohydride, targeting the methylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts for introducing groups like nitro (-NO2) or halogens (Cl, Br) onto the aromatic rings.
Major Products Formed
The major products formed during these reactions depend on the specific conditions and reagents used. Oxidation can yield hydroxyl derivatives, reduction can yield methyl derivatives, and substitution can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 1,3-bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to this diazine derivative have been evaluated against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results showed significant inhibition of cell proliferation at specific concentrations .
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit growth. Research has demonstrated:
- Broad-Spectrum Activity : Compounds with similar frameworks have shown efficacy against both gram-positive and gram-negative bacteria. This suggests that the diazine structure may enhance membrane permeability or disrupt metabolic pathways in microbes .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices:
- Charge Transport : The compound's ability to facilitate charge transfer can improve the efficiency of organic solar cells. Studies indicate that incorporating such compounds into polymer blends can enhance light absorption and charge mobility .
Biological Research Applications
1. Drug Development
The pharmacological profile of this compound suggests potential as a lead molecule in drug discovery:
- Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators of various receptors, including dopamine receptors. This indicates a potential pathway for developing new treatments for neurological disorders .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a series of diazine derivatives similar to this compound. The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | HUH7 | 10.0 |
These findings suggest that modifications to the diazine core can significantly impact cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 20 |
| Compound E | Escherichia coli | 15 |
This study demonstrated that certain derivatives possess considerable antibacterial activity against common pathogens .
Mechanism of Action
The exact mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione depends on its application:
Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. In medicinal chemistry, it might inhibit certain pathways involved in disease progression, such as cancer cell proliferation or inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and related diazinane-trione derivatives:
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Bioactivity: The trimethoxyphenyl group in the target compound and ’s oxazolone derivative is critical for microtubule disruption, a mechanism shared with combretastatin analogs .
Structural Planarity :
- Compounds with planar aromatic systems (e.g., target compound, ’s dihedral angle of 1.41°) show enhanced stacking interactions, improving binding to hydrophobic enzyme pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels Claisen-Schmidt condensation routes used in , though methoxy groups require careful protection/deprotection steps .
Physicochemical Properties :
Biological Activity
1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 1023498-03-4) is a synthetic organic compound with potential biological activities. Its complex structure includes multiple methoxy groups and a diazine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C28H26N2O8
- Molecular Weight : 518.51 g/mol
- Structure : The compound features a diazine core with methoxyphenyl substituents that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are some key findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been suggested that diazine derivatives can modulate the PI3K/Akt signaling pathway which is crucial for tumor growth and survival .
- In Vitro Studies : Preliminary studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In particular, derivatives of diazine structures have been noted for their ability to induce apoptosis in cancer cells .
- Case Study : A study involving structurally similar compounds reported significant antitumor efficacy in xenograft models when administered intravenously. This suggests a potential avenue for therapeutic development using this class of compounds .
Anti-inflammatory Effects
- Inflammatory Pathways : Compounds with methoxy substitutions are known to interact with inflammatory mediators. The presence of multiple methoxy groups may enhance the anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Research Findings : Inflammatory models have demonstrated that certain diazine derivatives can reduce markers of inflammation significantly compared to controls. This suggests that this compound could exhibit similar effects.
Antimicrobial Activity
- Broad-Spectrum Activity : Compounds similar to the target compound have shown effectiveness against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity is attributed to the ability of such compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Experimental Evidence : Studies involving antimicrobial assays indicate that methoxyphenyl-containing diazines possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
